molecular formula C28H24N2O2 B11560392 N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine

N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine

Cat. No.: B11560392
M. Wt: 420.5 g/mol
InChI Key: JKURSBUBEYCHAZ-UHFFFAOYSA-N
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Description

N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a biphenyl core via imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine typically involves the condensation of 4-methoxybenzaldehyde with biphenyl-2,2’-diamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Scientific Research Applications

N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl core can participate in π-π interactions, influencing the compound’s behavior in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine is unique due to its specific configuration and the presence of methoxy groups, which can influence its reactivity and interactions. This makes it particularly valuable in applications requiring precise molecular interactions, such as in organic electronics and drug development .

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[2-[2-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C28H24N2O2/c1-31-23-15-11-21(12-16-23)19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)30-20-22-13-17-24(32-2)18-14-22/h3-20H,1-2H3

InChI Key

JKURSBUBEYCHAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=C(C=C4)OC

Origin of Product

United States

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